molecular formula C19H24N2O2 B1141026 Palonosetron N-Oxide CAS No. 813425-83-1

Palonosetron N-Oxide

カタログ番号: B1141026
CAS番号: 813425-83-1
分子量: 312.4 g/mol
InChIキー: IQQIWUDYGYXXEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palonosetron N-oxide is a metabolite of the serotonin (5-HT) receptor subtype 5-HT3 antagonist palonosetron. It is also a potential impurity in palonosetron preparations. This compound is a degradation product formed by exposure to oxidative stress.

科学的研究の応用

  • Pharmacokinetics and Safety Evaluation : Palonosetron, a selective 5-HT3 receptor antagonist, is approved for preventing acute and delayed chemotherapy-induced nausea and vomiting. A study found that intravenous palonosetron is well tolerated across a wide range of doses. The pharmacokinetics of palonosetron and its N-oxide metabolite, M9, were evaluated, showing no dose adjustment is required in Japanese subjects (Stoltz, Cyong, Shah, & Parisi, 2004).

  • Efficacy in Preventing Chemotherapy-Induced Nausea and Vomiting : Palonosetron has shown efficacy in phase II trials for preventing nausea and vomiting induced by chemotherapy. A phase III trial confirmed the efficacy and safety of palonosetron in preventing acute and delayed chemotherapy-induced nausea and vomiting after moderately emetogenic chemotherapy (Eisenberg et al., 2003).

  • Stability-Indicating LC Method for Palonosetron Hydrochloride : A study developed and validated a reversed-phase HPLC method for quantitative determination of palonosetron hydrochloride, its related compounds, and degradation products. This method can analyze the degraded samples and identify possible structural identifications, including the N-oxide metabolites of palonosetron (Vishnu Murthy, Srinivas, Kumar, & Mukkanti, 2011).

  • Palonosetron's Unique Molecular Interactions with the 5-HT3 Receptor : Palonosetron is known for triggering 5-HT3 receptor internalization and causing prolonged inhibition of receptor function. This unique interaction could explain the clinical efficacy differences observed when compared to other 5-HT3 receptor antagonists (Rojas et al., 2010).

  • Role in Oncology : Palonosetron is highly effective as an anti-emetic and anti-nausea agent in oncology. Its distinct pharmacological profile, including a long half-life and high binding affinity, sets it apart from other 5-HT3 receptor antagonists. It demonstrates superior and extended protection from chemotherapy-induced nausea and vomiting (Aapro, 2007).

作用機序

Target of Action

Palonosetron N-Oxide, like its parent compound Palonosetron, is a highly specific and selective antagonist of the serotonin 5-HT3 receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract . The 5-HT3 receptors play a crucial role in the induction of vomiting .

Mode of Action

This compound exerts its antiemetic activity by blocking serotonin on the 5-HT3 receptors . This blocking action occurs both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone . By inhibiting these receptors, this compound prevents the activation of the vomiting reflex.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the serotonin (5-HT) pathway . Serotonin released from the enterochromaffin cells of the small intestine is known to initiate a vomiting reflex when chemotherapy is administered. By blocking the 5-HT3 receptors, this compound prevents this reflex, thereby mitigating chemotherapy-induced nausea and vomiting (CINV) .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of Palonosetron. Palonosetron is well absorbed with an oral bioavailability of 97% . It is metabolized in the liver, with approximately 50% of the drug undergoing metabolism. The enzymes CYP2D6, CYP3A4, and CYP1A2 are involved in its metabolism, leading to the formation of relatively inactive metabolites, including N-oxide-palonosetron . The elimination half-life of Palonosetron is approximately 40-50 hours , and it is excreted primarily via the kidneys .

将来の方向性

Palonosetron, the parent compound of Palonosetron N-Oxide, has been found to be effective in controlling both acute and delayed chemotherapy-induced nausea and vomiting (CINV), suggesting it may be very effective in the clinical setting of multiple-day chemotherapy and bone marrow transplantation . This could potentially imply future research directions for this compound as well.

生化学分析

Biochemical Properties

Palonosetron N-Oxide, as a metabolite of Palonosetron, may share similar biochemical properties with its parent compound. Palonosetron binds tightly to the serotonin 5-HT3 receptor . The binding of Palonosetron and its metabolites to the 5-HT3 receptor can be investigated using molecular dynamics simulations .

Cellular Effects

The cellular effects of this compound are not well-studied. Palonosetron, the parent compound, is known to have significant effects on cellular processes. It acts as an antagonist of the 5-HT3 receptor, a serotonin-gated ion channel . This action can influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

The parent compound, Palonosetron, binds to the 5-HT3 receptor in a conformation of minimum energy . This binding interaction inhibits the function of the receptor, preventing the transmission of signals that induce nausea and vomiting .

Temporal Effects in Laboratory Settings

It is known that this compound is a degradation product of Palonosetron, formed by exposure to oxidative stress . This suggests that the effects of this compound may change over time as the compound degrades.

Metabolic Pathways

It is known that this compound is a metabolite of Palonosetron , suggesting that it may be involved in the metabolic pathways of this parent compound.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Palonosetron N-Oxide involves the oxidation of Palonosetron using a suitable oxidizing agent.", "Starting Materials": [ "Palonosetron", "Oxidizing agent (e.g. hydrogen peroxide, m-chloroperbenzoic acid)" ], "Reaction": [ "Dissolve Palonosetron in a suitable solvent (e.g. methanol, ethanol)", "Add the oxidizing agent slowly to the Palonosetron solution while stirring at room temperature", "Continue stirring the reaction mixture for a suitable time (e.g. 2-4 hours) until the reaction is complete", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite)", "Extract the product using a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the product under reduced pressure to obtain Palonosetron N-Oxide as a white solid" ] }

CAS番号

813425-83-1

分子式

C19H24N2O2

分子量

312.4 g/mol

IUPAC名

2-(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2

InChIキー

IQQIWUDYGYXXEA-UHFFFAOYSA-N

異性体SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-]

SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]

正規SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]

同義語

(3aS)-2,3,3a,4,5,6-Hexahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-1H-benz[de]isoquinolin-1-one, Palonosetron Impurity C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。